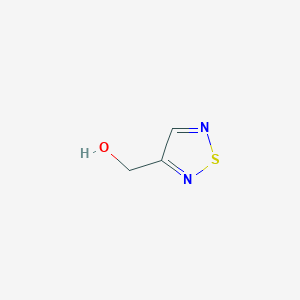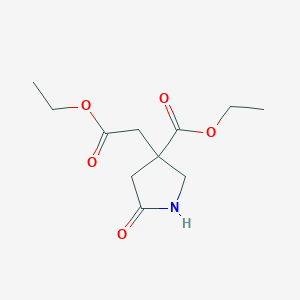
2-Hydroxy-3-phenylbutanoic acid
Vue d'ensemble
Description
2-Hydroxy-3-phenylbutanoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 and is typically found in a powder form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O3/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that has a melting point of 121-122 degrees Celsius .Applications De Recherche Scientifique
Quantum Computational and Spectroscopic Analysis
Raajaraman, Sheela, and Muthu (2019) conducted a study focusing on the analysis of 2-Hydroxy-3-phenylbutanoic acid (2HPBA) and its derivatives using density functional theory (DFT) calculations. The research involved spectroscopic studies (FT-IR, FT-Raman, and UV-Visible spectra) and quantum computational approaches. The study revealed insights into the molecular geometry, vibrational frequencies, and nonlinear optical (NLO) properties of 2HPBA. This research contributes significantly to the understanding of the electronic structure and potential applications of 2HPBA in material science (Raajaraman, Sheela & Muthu, 2019).
Asymmetric Hydrogenation Methods
Zhu, Meng, Fan, Xie, and Zhang (2010) explored the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids. This process is crucial for synthesizing chiral intermediates used in pharmaceuticals, such as ACE inhibitors. The study demonstrated an efficient method for achieving high enantioselectivity and yield in the synthesis of these compounds (Zhu et al., 2010).
Synthesis of Amino Derivatives
Huang Yibo (2013) reviewed various synthetic routes for producing (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a key intermediate in creating aminopeptidase N inhibitors. The study compared different approaches, including organometallic catalysis and enzyme routes, highlighting their potential for commercial application due to low cost and simplicity (Huang Yibo, 2013).
Optimization of Technological Conditions
Ou Xiu-li (2010) focused on the optimization of reaction conditions for synthesizing 2-hydroxy-4-phenylbutanoic acid. The study employed high-performance liquid chromatography (HPLC) and orthogonal experimental methods todetermine the optimum reaction parameters, such as temperature, reaction time, and catalyst concentration. This research is vital for enhancing the efficiency and yield of the synthesis process, making it more viable for industrial applications (Ou Xiu-li, 2010).
Deracemization and Biocatalysis
Larissegger-Schnell, Glueck, Kroutil, and Faber (2006) conducted research on the deracemization of 2-hydroxy-4-phenylbutanoic acid. Their work demonstrated the use of lipase-catalyzed kinetic resolution combined with biocatalytic racemization, which led to high enantiomeric purity of the product. This method is crucial for producing building blocks for virus protease- and ACE-inhibitors, showcasing the compound's significance in medicinal chemistry (Larissegger-Schnell et al., 2006).
Synthesis of Enantiopure Derivatives
Chadha and Baskar (2002) explored the biocatalytic deracemization of the racemic ester of 2-hydroxy-4-phenylbutanoic acid. They achieved the synthesis of the (S)-enantiomer exclusively in high yield and enantiomeric excess. This research demonstrates the potential of biocatalysis in achieving high stereoselectivity in the production of chiral compounds (Chadha & Baskar, 2002).
Chemo-Enzymatic Synthesis
Larissegger-Schnell, Kroutil, and Faber (2005) detailed a chemo-enzymatic synthesis method for (R)- and (S)-2-Hydroxy-4-phenylbutanoic Acid. The study utilized a racemase-lipase two-enzyme system for deracemization of (±)-2-Hydroxy-4-phenyl-3-butenoic Acid. This method is significant for producing key intermediates for ACE-inhibitors, highlighting the compound's application in drug synthesis (Larissegger-Schnell et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCVGHRWKIOGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278168 | |
| Record name | α-Hydroxy-β-methylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91061-47-1 | |
| Record name | α-Hydroxy-β-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91061-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxy-β-methylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389025.png)




![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)




![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)


![5,7-dibromo-2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol](/img/structure/B3389125.png)